molecular formula C7H6N2S B1498501 2-(1H-Pyrrol-3-yl)-1,3-thiazole

2-(1H-Pyrrol-3-yl)-1,3-thiazole

Cat. No. B1498501
M. Wt: 150.2 g/mol
InChI Key: DIICKNYXFADKTF-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-3-yl)-1,3-thiazole is a useful research compound. Its molecular formula is C7H6N2S and its molecular weight is 150.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-Pyrrol-3-yl)-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-Pyrrol-3-yl)-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(1H-Pyrrol-3-yl)-1,3-thiazole

Molecular Formula

C7H6N2S

Molecular Weight

150.2 g/mol

IUPAC Name

2-(1H-pyrrol-3-yl)-1,3-thiazole

InChI

InChI=1S/C7H6N2S/c1-2-8-5-6(1)7-9-3-4-10-7/h1-5,8H

InChI Key

DIICKNYXFADKTF-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C1C2=NC=CS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-[1-(triisopropylsilyl)-1H-pyrrol-3-yl]-1,3-thiazole (200 mg, 0.65 mmol) in 2 mL THF was added dropwise tetrabutylammonium fluoride (0.98 mL of 1M in THF, 0.98 mmol), after 20 minute the reaction was quenched with H2O (30 mL), then extracted with EtOAc (3×30 mL) and the combined organic extracts washed with brine. The organic phase was dried over Na2SO4 and concentrated in vacuo. The crude purified by liquid chromatography on silica gel using an ISCO single channel system (Hexane/EtOAc=9/1 to 1/9) to afford 2-(1H-pyrrol-3-yl)-1,3-thiazole as a yellow oil.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.98 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-[1-(triisopropylsilyl)-1H-pyrrol-3-yl]-1,3-thiazole (0.200 g, 0.671 mmol) in anhydrous THF (2 mL) was added TBAF (1 mL, 1 mmol of a 1M in THF) and after stirring for 20 min at rt, the reaction was complete. The reaction mixture was quenched with water (40 mL), extracted with EtOAc (3×25 mL) and washed with brine. The organic phase was dried over Na2SO4, concentrated in vacuo and chromatographed on silica gel eluting with EtOAc:hexane (1:1) to afford 2-(1H-pyrrol-3-yl)-1,3-thiazole as a pale solid. 1H NMR (CD3Cl, 300 MHz) δ 8.20 (br, 1H) 7.63 (d, 1H), 7.28 (d, 1H), 7.06 (d, 1H), 6.73 (dd, 1H), 6.57 (dd, 1H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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